3-Amino-6-bromo-2-fluorobenzoic acid
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Overview
Description
3-Amino-6-bromo-2-fluorobenzoic acid is an organic compound belonging to the benzoic acid class. It is characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring, making it a versatile intermediate in organic synthesis. This compound is commonly used in the production of pharmaceuticals, agrochemicals, and other organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-2-fluorobenzoic acid typically involves multiple steps starting from commercially available precursors. One common method involves the nitration of o-fluorobenzonitrile, followed by reduction of the nitro group to an amino group, bromination, diazo-deamination, and hydrolysis . The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure controls to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems helps in achieving consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromo-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids and bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of functionalized benzoic acids.
Scientific Research Applications
3-Amino-6-bromo-2-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in drug development and discovery.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups on the benzene ring allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-bromo-2-fluorobenzoic acid: Similar in structure but with different positional isomers.
2-Amino-6-fluorobenzoic acid: Lacks the bromo substituent, affecting its reactivity and applications.
3-Amino-2-fluorobenzoic acid: Lacks the bromo substituent, leading to different chemical properties.
Uniqueness
3-Amino-6-bromo-2-fluorobenzoic acid is unique due to the specific combination of amino, bromo, and fluoro groups on the benzene ring. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
3-amino-6-bromo-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBIQSWDMJFTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516801-51-6 |
Source
|
Record name | 3-amino-6-bromo-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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